1-Chloro-2-(chloromethyl)naphthalene
Description
Significance of Chloromethylated Naphthalenes as Reactive Intermediates
Among the most useful halogenated derivatives are the chloromethylated naphthalenes. The chloromethyl group (–CH₂Cl) is a highly reactive functional group. thieme-connect.de The presence of this group transforms the naphthalene (B1677914) molecule into a versatile electrophilic reagent capable of undergoing various nucleophilic substitution reactions.
For instance, 1-chloromethylnaphthalene is a key intermediate in the synthesis of dyes, pigments, fluorescent brightening agents, resins, and pharmaceuticals. chemicalbook.com Its utility stems from the ease with which the chlorine atom can be displaced by other functional groups. This reactivity allows for the introduction of cyano, hydroxyl, or amine groups, paving the way for the creation of more complex molecules. thieme-connect.de
Furthermore, chloromethylnaphthalenes serve as initiators in polymer chemistry, such as in atom transfer radical polymerization (ATRP). chemicalbook.com In the field of organometallic chemistry, they are precursors for generating η³-benzylpalladium intermediates, which can undergo novel dearomatization reactions to form substituted carbocycles, a modern strategy for building complex molecular frameworks. acs.orgacs.org
Structural Classification of Naphthalene-Based Halogenated Compounds
The naphthalene ring system has two distinct types of positions for substitution: the alpha (α) positions (carbons 1, 4, 5, and 8) and the beta (β) positions (carbons 2, 3, 6, and 7). wikipedia.org This structural feature means that even for a simple monosubstituted naphthalene, two positional isomers are possible (e.g., 1-chloronaphthalene (B1664548) and 2-chloronaphthalene). wikipedia.org
Halogenated naphthalenes can be classified based on several criteria:
Type of Halogen: They can be chloronaphthalenes, bromonaphthalenes, etc.
Number of Halogens: This ranges from mono- to poly-halogenated derivatives, with 75 possible congeners for chlorinated naphthalenes. epa.govepa.gov
Type of Halogenated Group: The halogen can be attached directly to the aromatic ring (as in chloronaphthalenes) or to an alkyl side chain (as in chloromethylnaphthalenes).
1-Chloro-2-(chloromethyl)naphthalene falls into the category of a disubstituted naphthalene. Specifically, it is a dichlorinated derivative where one chlorine atom is part of a chloromethyl group. It features substitution at both an alpha position (the chloro group at C-1) and an adjacent beta position (the chloromethyl group at C-2). The impurities often found in the synthesis of 1-chloromethylnaphthalene include its isomer 2-chloromethylnaphthalene and dichloromethylnaphthalene, highlighting the complexity of controlling regioselectivity during synthesis. google.comgoogle.com
Historical Context of Naphthalene Functionalization
Naphthalene was first isolated from coal tar in the early 1820s. wikipedia.org Its molecular formula, C₁₀H₈, was determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe in 1869. wikipedia.org
The functionalization of this stable aromatic system has been a subject of study for well over a century. Early work focused on electrophilic aromatic substitution reactions. youtube.com The chloromethylation of aromatic rings, a reaction of great importance for introducing a versatile functional group, was first described in 1898, with the full scope of the reaction being demonstrated by Blanc in 1923. thieme-connect.de This reaction typically involves formaldehyde (B43269), hydrogen chloride, and a catalyst like zinc chloride or a strong protic acid. thieme-connect.deorgsyn.org The synthesis of 1-chloromethylnaphthalene from naphthalene has been achieved using various reagents, including paraformaldehyde and hydrochloric acid, often with phosphoric acid as a catalyst. orgsyn.org These foundational reactions paved the way for the synthesis of a vast array of naphthalene derivatives, including the specific, more complex substitution pattern seen in this compound.
Structure
3D Structure
Properties
CAS No. |
67197-78-8 |
|---|---|
Molecular Formula |
C11H8Cl2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8Cl2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 |
InChI Key |
WNBXQARBPBWRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CCl |
Origin of Product |
United States |
Synthetic Methodologies for Chloromethylated Naphthalenes
Direct Chloromethylation Strategies
Direct chloromethylation is a fundamental method for attaching a -CH₂Cl group to an aromatic nucleus. The process involves the reaction of the aromatic substrate with a source of formaldehyde (B43269) and hydrogen chloride, typically under acidic catalysis.
Friedel-Crafts Chloromethylation of Naphthalene (B1677914) Scaffolds
The synthesis of 1-Chloro-2-(chloromethyl)naphthalene is an application of the Blanc chloromethylation, a specific type of Friedel-Crafts alkylation. In this reaction, the starting material, 1-chloronaphthalene (B1664548), is treated with an electrophile generated from formaldehyde and hydrogen chloride.
The chloro substituent at the C-1 position of the naphthalene ring is a deactivating but ortho-, para-directing group. This electronic influence means that the incoming electrophile (the chloromethyl group) will preferentially add to the positions ortho (C-2) and para (C-4) to the existing chloro group. Consequently, the reaction is expected to yield a mixture of two primary isomers: this compound and 1-chloro-4-(chloromethyl)naphthalene. The separation of these isomers would be a necessary subsequent step to isolate the pure this compound compound.
Application of Hydrochloric Acid and Hydrogen Chloride Sources
Hydrochloric acid (HCl) serves a dual purpose in the chloromethylation reaction. orgsyn.org Firstly, in its concentrated aqueous form, it acts as a Brønsted acid catalyst, protonating the formaldehyde (or the monomer derived from paraformaldehyde) to form a highly reactive electrophilic species, the hydroxymethyl cation ([CH₂OH]⁺) or its equivalent. Secondly, the chloride ion (Cl⁻) from HCl subsequently reacts with the intermediate hydroxymethylnaphthalene derivative, converting the hydroxyl group into the desired chloromethyl group. In some procedures, gaseous hydrogen chloride is bubbled through the reaction mixture to ensure an anhydrous environment and maintain a high concentration of the necessary reagents. chemicalbook.com
Catalysis in Chloromethylation: Lewis Acids and Brønsted Acids
Catalysis is crucial for activating the reagents and facilitating the electrophilic attack on the relatively stable aromatic ring of 1-chloronaphthalene. Both Lewis acids and strong Brønsted acids are employed to enhance the reaction rate and yield.
Zinc chloride (ZnCl₂) is a frequently used Lewis acid catalyst in chloromethylation reactions. It functions by coordinating with the oxygen atom of formaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the subsequent attack by the electron-rich naphthalene ring more favorable, allowing the reaction to proceed under milder conditions than would otherwise be possible.
Phosphoric acid (H₃PO₄) often serves as a co-catalyst or condensing agent in these reactions. orgsyn.org As a strong Brønsted acid, it contributes to the protonation of formaldehyde, similar to hydrochloric acid. Furthermore, its viscous nature and high boiling point can help maintain a homogeneous reaction medium at elevated temperatures. A typical procedure for the analogous chloromethylation of unsubstituted naphthalene utilizes a combination of concentrated hydrochloric acid and phosphoric acid to achieve high yields. orgsyn.org
Research Findings: Chloromethylation of the Naphthalene Scaffold
While specific yield data for the chloromethylation of 1-chloronaphthalene is not extensively detailed in readily available literature, the conditions used for the high-yield synthesis of the closely related 1-chloromethylnaphthalene from naphthalene provide a clear precedent. The following tables summarize typical reaction conditions from published procedures.
Table 1: Phosphoric Acid-Catalyzed Synthesis of 1-Chloromethylnaphthalene This table is based on the general procedure for chloromethylating naphthalene.
| Parameter | Value | Reference |
| Starting Material | Naphthalene | orgsyn.org |
| Reagents | Paraformaldehyde, Conc. Hydrochloric Acid, 85% Phosphoric Acid, Glacial Acetic Acid | orgsyn.org |
| Molar Ratio (Naphth:Paraf.) | 1 : 1.1 | orgsyn.org |
| Temperature | 80-85 °C | orgsyn.org |
| Reaction Time | 6 hours | orgsyn.org |
| Yield | 74-77% | orgsyn.org |
Table 2: Lewis Acid & Phase Transfer-Catalyzed Synthesis of 1-Chloromethylnaphthalene This table represents an alternative catalytic system for the chloromethylation of naphthalene.
| Parameter | Value | Reference |
| Starting Material | Naphthalene | chemicalbook.com |
| Reagents | Paraformaldehyde, 42.5% Hydrochloric Acid Solution | chemicalbook.com |
| Catalyst System | Ferric Chloride (FeCl₃), Copper(II) Chloride (CuCl₂), Benzyltriethylammonium chloride | chemicalbook.com |
| Temperature | 40 °C | chemicalbook.com |
| Reaction Time | 3 hours | chemicalbook.com |
| Yield | 97.1% | chemicalbook.com |
Iron(III) Chloride and Copper(II) Chloride Catalysis
The chloromethylation of naphthalene is an electrophilic aromatic substitution that benefits significantly from Lewis acid catalysis. While various catalysts like zinc chloride and aluminum chloride have been employed, a mixed catalyst system of iron(III) chloride (FeCl₃) and copper(II) chloride (CuCl₂) has been shown to be particularly effective. This combination is utilized to enhance both the yield and purity of the final product.
In a typical procedure, naphthalene is reacted with a formaldehyde source, such as paraformaldehyde, in the presence of concentrated hydrochloric acid. The FeCl₃ and CuCl₂ act in concert to facilitate the formation of the electrophile. Research indicates that this dual catalyst approach can improve regioselectivity and minimize the formation of unwanted side reactions and byproducts. A patented method describes mixing naphthalene, paraformaldehyde, FeCl₃, CuCl₂, a phase transfer catalyst, and a concentrated hydrochloric acid solution, followed by heating to achieve a high yield of 1-chloromethylnaphthalene. The use of this specific mixture of Lewis acids is a key feature of modern, efficient synthesis protocols.
Influence of Catalyst Loading and Reaction Conditions
The efficiency and selectivity of the chloromethylation of naphthalene are highly dependent on the precise control of reaction parameters, including catalyst loading, temperature, and reaction time. Research outlined in patent literature demonstrates that optimizing these variables is crucial for maximizing the yield of 1-chloromethylnaphthalene while suppressing the formation of isomers and di-substituted byproducts.
The molar ratio of the aromatic substrate to the Lewis acid catalysts is a critical factor. Studies have explored ratios of naphthalene to the combined FeCl₃/CuCl₂ catalyst in the range of 1:0.02 to 1:0.04. Similarly, the reaction temperature and duration are finely tuned. Optimal conditions are often found in the range of 35-45°C with reaction times between 2 and 4 hours. Deviating from these optimized conditions can lead to either incomplete reaction or the increased production of impurities.
Below is a table compiled from experimental data that illustrates the impact of varying reaction conditions on the synthesis.
| Naphthalene:Catalyst Molar Ratio | Naphthalene:PTC Molar Ratio | Temperature (°C) | Time (h) | Reported Yield | Reference |
| 1:0.02 | 1:0.009 | 45 | 2 | >95% | |
| 1:0.04 | 1:0.015 | 40 | 3 | 97.1% | |
| 1:0.03 | 1:0.008 | 45 | 4 | >95% | |
| 1:0.04 | 1:0.01 | 35 | 3 | >95% |
This table presents data from various examples within a patented process to show the range of effective conditions.
Solvent Effects in Chloromethylation Processes
The choice of solvent plays a multifaceted role in the synthesis of chloromethylated naphthalenes. Historically, solvents such as petroleum ether and glacial acetic acid have been used. Other procedures have utilized chlorinated hydrocarbons like chloroform (B151607) or aromatic solvents such as toluene (B28343) during the synthesis or workup stages. The solvent must effectively dissolve the starting materials, particularly the nonpolar naphthalene, to ensure a homogenous reaction medium.
More contemporary methods have focused on the solvent's role in the purification and environmental impact of the process. A significant advancement involves the use of alcohol solvents, such as ethanol (B145695) or methanol, for the crystallization and purification of the crude product. This method avoids the need for energy-intensive vacuum distillation, which carries the risk of product resinification, and is considered a greener alternative. Furthermore, the development of biphasic oil-water systems, often in conjunction with phase transfer catalysis, represents another strategic use of solvent effects to enhance reaction efficiency.
Advanced Synthetic Approaches
Phase Transfer Catalysis in Chloromethylation Reactions
Phase Transfer Catalysis (PTC) has emerged as a powerful technique to intensify chloromethylation reactions. Since the reactants are often distributed between an aqueous phase (hydrochloric acid) and an organic phase (naphthalene), a phase transfer catalyst is employed to shuttle reactants across the phase boundary, thereby accelerating the reaction.
Quaternary ammonium (B1175870) salts are commonly used for this purpose. Specific examples include benzyl (B1604629) trimethyl ammonium chloride and benzyl triethyl ammonium chloride, which have been successfully incorporated into the FeCl₃/CuCl₂ catalytic system. The molar ratio of naphthalene to the phase transfer catalyst is another parameter that is optimized, typically in the range of 1:0.008 to 1:0.015. Studies on other aromatic systems have shown that catalysts like hexadecyl trimethyl ammonium bromide can lead to very high yields, suggesting that the surfactant properties of the catalyst can be highly beneficial, potentially through an interfacial mechanism. The use of PTC significantly shortens reaction times and contributes to the high yields and purity achieved in modern synthetic methods.
Exploration of Green Chemistry Principles in Synthesis
Traditional methods for producing chloromethylated naphthalenes often involve harsh conditions and generate significant chemical waste, placing them at odds with the principles of green chemistry. Modern synthetic approaches have actively sought to address these shortcomings.
The application of a combined FeCl₃/CuCl₂ catalyst system with a phase transfer co-catalyst aligns with green chemistry goals by enabling the reaction to proceed at lower temperatures (e.g., 40°C) and for shorter durations (e.g., 3 hours), thus reducing energy consumption. A key green innovation is the replacement of purification by distillation with crystallization from alcohol solvents like ethanol. This change not only saves energy but also enhances operational safety by avoiding the high temperatures that can cause product decomposition. These optimized processes result in higher yields and product purity, which adheres to the green chemistry principle of maximizing atom economy and reducing waste.
Control of Regioselectivity and Isomer Formation in Chloromethylation
A primary challenge in the functionalization of naphthalene is controlling the position of substitution, known as regioselectivity. During electrophilic substitution, naphthalene can be attacked at the C1 (alpha) or C2 (beta) position. The alpha position is generally favored due to the greater resonance stabilization of the resulting carbocation intermediate.
However, the chloromethylation of naphthalene can produce a mixture of products, including the desired 1-chloromethylnaphthalene, its isomer 2-chloromethylnaphthalene, and various di-substituted byproducts like 1,4-bis(chloromethyl)naphthalene. The boiling
Isolation and Purification Techniques for Chloromethylated Naphthalenes
The purification of chloromethylated naphthalenes is a critical step to remove unreacted starting materials, catalysts, and byproducts such as isomers and polysubstituted compounds. The two primary techniques employed for the purification of these compounds are distillation under reduced pressure and crystallization-based methods.
Distillation Under Reduced Pressure
Distillation under reduced pressure, or vacuum distillation, is a widely used technique for purifying liquid compounds with high boiling points or those that are thermally sensitive. By reducing the pressure above the liquid, the boiling point is lowered, which helps to prevent the decomposition or resinification of the compound during distillation. orgsyn.org
This method is particularly suitable for the purification of chloromethylated naphthalenes. For instance, after the synthesis of 1-chloromethylnaphthalene, the crude product, which is an oily layer, is typically washed and dried before being subjected to distillation. The process involves an initial distillation at atmospheric pressure to remove any low-boiling solvents, followed by distillation under reduced pressure to separate the desired product from non-volatile residues and other high-boiling impurities. orgsyn.org The residue remaining after distillation often contains byproducts like bis-(chloromethyl)naphthalene. orgsyn.org
To ensure a successful and safe distillation, certain precautions are necessary. The presence of water or acid can cause the product to resinify, so thorough drying of the crude product is essential. orgsyn.org Using a clean, dry distillation flask and maintaining a moderate rate of distillation can also help prevent resinification. orgsyn.org It is also important to protect the vacuum pump from acidic fumes by using a trap containing an alkali substance. orgsyn.org
Table 1: Distillation Parameters for 1-Chloromethylnaphthalene Purification
| Parameter | Value | Reference |
| Fore-run boiling point | 90–110°C / 5 mm | orgsyn.org |
| Product boiling point | 128–133°C / 5 mm | orgsyn.org |
| Product boiling point | 148–153°C / 14 mm | orgsyn.org |
| Yield | 74–77% (based on naphthalene consumed) | orgsyn.org |
Crystallization-Based Purification Methods
Crystallization is another powerful technique for purifying solid compounds or liquids that can be solidified. This method relies on the differences in solubility between the desired compound and the impurities in a particular solvent. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which is then cooled to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.
For chloromethylated naphthalenes, crystallization can be an effective method to achieve high purity. A specific method for purifying 1-chloromethylnaphthalene involves using an alcohol solvent. google.com The crude product is dissolved in an alcohol, such as absolute ethanol or anhydrous methanol, by gentle heating. google.comchemicalbook.com The solution is then cooled to a low temperature to induce crystallization. The purified crystals are subsequently collected by filtration, washed with a cold solvent, and dried under vacuum. chemicalbook.com This process has been shown to yield 1-chloromethylnaphthalene with a purity of over 99%. google.comchemicalbook.com
The efficiency of crystallization depends on several factors, including the choice of solvent, the cooling rate, and the final temperature. A slow cooling process generally leads to the formation of larger, purer crystals.
Table 2: Crystallization Parameters for 1-Chloromethylnaphthalene Purification
| Parameter | Value | Reference |
| Solvent | Absolute Ethanol | chemicalbook.com |
| Dissolution Temperature | 26°C | chemicalbook.com |
| Crystallization Temperature | -5°C | chemicalbook.com |
| Cooling Rate | 0.5°C / 10 min | chemicalbook.com |
| Drying Conditions | 25 mmHg / 35°C for 5 hours | chemicalbook.com |
| Final Purity | 99.6% | chemicalbook.com |
| Yield | 97.1% | chemicalbook.com |
Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chloromethyl group attached to the naphthalene (B1677914) ring is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions, proceeding through mechanisms that are influenced by reaction conditions such as the nature of the nucleophile and the solvent system employed.
The substitution of the chloride on the benzylic carbon of 1-Chloro-2-(chloromethyl)naphthalene can occur via two primary mechanisms: the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) pathways.
The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. byjus.com For a primary benzylic halide such as this compound, this pathway is generally favored, particularly when strong nucleophiles are used. libretexts.org The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The adjacent naphthalene ring can stabilize the transition state by delocalizing electron density through its π-system, which accelerates the reaction rate compared to non-benzylic primary halides. youtube.com
The S(_N)1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile in the second step. byjus.com Benzylic halides are particularly adept at undergoing S(_N)1 reactions because the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized over the adjacent naphthalene ring. byjus.comstackexchange.com This pathway becomes more competitive when weak, neutral nucleophiles are used in polar, protic solvents which can stabilize the ionic intermediates. stackexchange.comyoutube.com
For this compound, the choice between an S(_N)1 and S(_N)2 pathway is a balance of factors. While its primary nature suggests a preference for S(_N)2, the stability of the potential benzylic carbocation means the S(_N)1 route is also highly plausible under the right conditions. stackexchange.com
Strong, anionic nucleophiles such as alkoxides (RO), cyanide (CN), and azide (B81097) (N(_3)) typically favor the S(_N)2 mechanism, leading to the direct displacement of the chloride to form ethers, nitriles, and azides, respectively. Weaker, neutral nucleophiles like water (H(_2)O), alcohols (ROH), and amines (RNH(_2)) are more likely to react via the S(_N)1 pathway, especially in polar protic solvents that facilitate the initial ionization of the C-Cl bond. libretexts.orglibretexts.org
| Nucleophile | Product Type | Likely Mechanism | Typical Conditions |
|---|---|---|---|
| Hydroxide (OH-) | Alcohol | SN2 | Aqueous base |
| Alkoxide (RO-) | Ether | SN2 | Anhydrous alcohol, strong base |
| Cyanide (CN-) | Nitrile | SN2 | Polar aprotic solvent (e.g., DMSO) |
| Water (H2O) | Alcohol | SN1 | Aqueous solution, often with heat |
| Alcohol (ROH) | Ether | SN1 | Neutral alcohol as solvent |
| Amine (RNH2) | Amine | SN2 / SN1 | Dependent on amine basicity and solvent |
Palladium-Catalyzed Transformations
Beyond classical substitution reactions, this compound and its isomers are valuable substrates in modern palladium-catalyzed reactions. These transformations enable novel bond formations and can lead to complex molecular architectures that are otherwise difficult to access.
A significant advancement in the chemistry of chloromethyl naphthalenes is their use in palladium-catalyzed nucleophilic dearomatization. This strategy transforms the flat, aromatic naphthalene system into a three-dimensional carbocyclic structure.
Researchers have developed a palladium-catalyzed intermolecular nucleophilic dearomatization of chloromethyl naphthalene derivatives that proceeds under mild conditions. acs.orgquora.com The key to this transformation is the in-situ formation of an η³-benzylpalladium intermediate from the chloromethylnaphthalene substrate and a Pd(0) catalyst. acs.org This complexation activates the aromatic ring, rendering it susceptible to attack by a nucleophile. The reaction can efficiently convert chloromethyl naphthalenes into ortho- or para-substituted carbocycles in good to excellent yields. acs.org This method represents a significant departure from traditional reactivity, where nucleophilic attack occurs directly at the benzylic carbon.
The success of the palladium-catalyzed dearomatization is highly dependent on the choice of nucleophile.
Activated Methylene (B1212753) Compounds: These are among the most successful nucleophiles for this transformation. Soft carbon nucleophiles derived from activated methylene compounds have been shown to be effective. For instance, the reaction of a chloromethyl naphthalene derivative with diethyl malonate in the presence of a palladium catalyst and a base yields the dearomatized product in high yield. acs.org Di-tert-butyl malonate shows similarly high reactivity and selectivity. acs.org However, other activated methylene compounds like ethyl 2-cyanoacetate and ethyl acetoacetate (B1235776) exhibit lower reactivity or lead to a mixture of products, including significant amounts of the simple benzylation product. acs.org
| Nucleophile | Yield of Dearomatized Product | Observations |
|---|---|---|
| Diethyl malonate | High | Good selectivity for dearomatization. |
| Di-tert-butyl malonate | 91% | High reactivity and good selectivity. |
| Ethyl 2-cyanoacetate | 45% | Poor selectivity; 52% yield of benzylation byproduct. |
| Ethyl acetoacetate | Low | Lower reactivity compared to malonate esters. |
Acetonitriles: The use of arylacetonitriles as nucleophiles in palladium-catalyzed reactions with 1-(chloromethyl)naphthalenes has been explored. However, these conditions typically lead to a ligand-controlled regioselective C-H functionalization of the naphthalene ring, affording ortho- or para-acylated naphthalenes rather than dearomatized products. acs.org This indicates that while acetonitriles can act as nucleophiles, they may favor a different reaction pathway over dearomatization under certain catalytic systems. The use of ethyl 2-cyanoacetate, which contains a nitrile moiety, resulted in poor selectivity for dearomatization, further suggesting that nitrile-containing nucleophiles are challenging for this specific transformation. acs.org
Allenylstannanes: Theoretical studies using density functional theory (DFT) have investigated the palladium-catalyzed dearomatization of chloromethylnaphthalene with allenyltributylstannane. researchgate.net The calculations support a mechanism involving oxidative addition, transmetalation, and reductive elimination. The study predicts that the reaction can proceed to form both allenylated and propargylated dearomatization products, resulting from C-C bond formation at the para-position of the naphthalene ring relative to the chloromethyl group. researchgate.net This demonstrates the potential for using organotin reagents as effective nucleophiles for accessing unique dearomatized structures.
Dearomatization Reactions of Chloromethyl Naphthalene Derivatives
Ligand-Controlled Regioselectivity in Dearomatization Processes
The regiochemical outcome of palladium-catalyzed reactions involving naphthalene derivatives can be profoundly influenced by the nature of the ancillary ligands coordinating to the metal center. In the case of chloromethylnaphthalenes, the choice of phosphine (B1218219) ligand can direct the reaction to different positions on the naphthalene ring system.
Research has shown that in palladium-catalyzed nucleophilic aromatic substitution reactions of 1-(chloromethyl)naphthalenes with arylacetonitriles, the regioselectivity is effectively controlled by the steric properties of the phosphine ligand. The use of a sterically bulky ligand, such as tert-butyl-phenylphosphine (tBuPPh₂), favors the formation of the para-acylated product. Conversely, employing a less sterically demanding ligand like dimethyl-phenylphosphine (Me₂PPh) leads to the ortho-acylated product. This ligand-dependent control allows for the selective functionalization of the naphthalene core at either the C4 or C2 position, respectively. This demonstrates the power of ligand choice in overcoming the inherent reactivity patterns of the substrate and directing the transformation to a desired regioisomer.
Mechanistic Studies of Palladium-Catalyzed Dearomatization
The palladium-catalyzed dearomatization of naphthalene derivatives is a powerful tool for the synthesis of complex three-dimensional structures from readily available aromatic precursors. While specific mechanistic studies on this compound are not extensively documented, theoretical and experimental work on related chloromethylnaphthalene systems provides significant insight into the operative reaction pathways.
Oxidative Addition to Palladium Species
The catalytic cycle is generally initiated by the oxidative addition of the chloromethyl group to a low-valent palladium(0) species. Theoretical studies on the palladium-catalyzed dearomatization of chloromethylnaphthalene suggest that a monophosphine palladium complex is more catalytically active in this step than a bisphosphine complex. The oxidative addition involves the cleavage of the C-Cl bond and the formation of a new palladium-carbon bond, resulting in a palladium(II) intermediate. This initial step is crucial as it activates the naphthalene system for subsequent transformations.
Transmetalation Steps and Intermediate Characterization
Following oxidative addition, the subsequent step in many cross-coupling reactions is transmetalation, where a nucleophilic coupling partner transfers its organic group to the palladium center. In the context of dearomatization, the nature of the intermediate species is critical in determining the reaction outcome. For instance, in the reaction of chloromethylnaphthalene with an organostannane reagent, the transmetalation step can lead to the formation of stable bis-π-complexes. The characterization of these intermediates, often through computational methods, reveals η³-benzylpalladium and η¹-propargyl/allenyl palladium species. The formation and relative stability of these intermediates are key to understanding the regioselectivity and the subsequent C-C bond formation.
Reductive Elimination Pathways and Product Formation
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple, forming the final product and regenerating the palladium(0) catalyst. In the dearomatization of chloromethylnaphthalene, theoretical calculations indicate that reductive elimination proceeds via the coupling of the terminal carbons of the propargyl or allenyl ligand with the para-position of the η³-methylnaphthalene ligand. This step forges the new carbon-carbon bond and leads to the formation of the dearomatized product. The study of various possible C-C coupling pathways in the reductive elimination step is essential for predicting and controlling the structure of the final product.
Derivatization Chemistry and Functional Group Interconversions
The presence of a reactive chloromethyl group on the naphthalene ring of this compound allows for a variety of derivatization reactions, enabling the synthesis of a wide range of functionalized naphthalene compounds.
Conversion to Naphthalene Ethers via Condensation Reactions
One of the fundamental transformations of the chloromethyl group is its conversion to an ether linkage through condensation reactions, most notably the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chloride by an alkoxide or phenoxide ion. The general principle of the Williamson ether synthesis is well-established and involves the reaction of an alkyl halide with an alcohol in the presence of a base, or more commonly, the pre-formed alkoxide. masterorganicchemistry.comkhanacademy.orgpatsnap.com
While specific literature detailing the synthesis of ethers from this compound is scarce, the reactivity of the chloromethyl group suggests that it is a viable substrate for such transformations. The reaction would proceed via an Sₙ2 mechanism, where the alkoxide attacks the benzylic carbon, displacing the chloride and forming the corresponding ether. Given the presence of two chloro substituents, selective reaction at the more reactive benzylic chloromethyl group over the less reactive aryl chloride is expected under appropriate conditions.
The following table illustrates the potential application of the Williamson ether synthesis for the derivatization of this compound, with representative reaction conditions based on general procedures for this type of transformation.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| This compound | Sodium methoxide | - | Methanol | Reflux | 1-Chloro-2-(methoxymethyl)naphthalene | Not Reported |
| This compound | Sodium ethoxide | - | Ethanol (B145695) | Reflux | 1-Chloro-2-(ethoxymethyl)naphthalene | Not Reported |
| This compound | Phenol | Sodium hydroxide | Acetone | Reflux | 1-Chloro-2-(phenoxymethyl)naphthalene | Not Reported |
Note: The yields for these specific reactions are not reported in the literature and are presented here as illustrative examples of a potential synthetic pathway.
Synthesis of Naphthylamines and Related Heteroaryl Derivatives
The chloromethyl group in this compound serves as a reactive handle for the synthesis of various nitrogen-containing derivatives, including N-substituted naphthylamines and other heteroaryl compounds. The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic attack by amines.
One common method involves the reaction of 1-chloromethylnaphthalene with primary or secondary amines, or other nitrogen-containing heterocycles. For instance, the reaction of 1-chloromethylnaphthalene with various anilines in the presence of a base like potassium carbonate leads to the formation of N-(naphthalen-1-ylmethyl)aniline derivatives. chemicalbook.com This reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen displaces the chloride ion. It is expected that this compound would react similarly at the chloromethyl position.
Furthermore, reaction with heteroaryl compounds is also possible. The condensation of 1-chloromethylnaphthalene with compounds like 4H-1,2,4-triazole can yield N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine. chemicalbook.com Such derivatives have been investigated for their potential biological activities. chemicalbook.com The synthesis of the simple primary amine, 1-naphthalenemethylamine, from 1-chloromethylnaphthalene is also a known transformation. guidechem.com
Table 1: Synthesis of N-Aryl and N-Heteroaryl Derivatives from 1-Chloromethylnaphthalene
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 1-Chloromethylnaphthalene | Aniline | N-(naphthalen-1-ylmethyl)aniline | chemicalbook.com |
| 1-Chloromethylnaphthalene | 3-Chloro-4-fluoro-aniline | 3-Chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline | chemicalbook.com |
Sommelet Reaction for Naphthaldehyde Synthesis
The Sommelet reaction provides a classic method for converting benzylic halides into aldehydes. chemicalbook.com This reaction is applicable to this compound for the synthesis of 1-chloro-2-naphthaldehyde. The process involves the reaction of the chloromethyl group with hexamethylenetetramine (hexamine), followed by hydrolysis. chemicalbook.commasterorganicchemistry.com
The mechanism begins with the alkylation of a nitrogen atom in hexamine by the chloromethyl group, forming a quaternary ammonium (B1175870) salt. chemicalbook.com This salt is then subjected to acid-catalyzed hydrolysis. The hydrolysis proceeds through a series of intermediates, ultimately leading to the formation of the corresponding aldehyde and ammonia. chemicalbook.com
For the synthesis of 1-naphthaldehyde (B104281) from 1-chloromethylnaphthalene, a typical procedure involves heating the reactant with hexamine in a solvent like 50% aqueous acetic acid. masterorganicchemistry.com After the initial reaction, the mixture is treated with concentrated hydrochloric acid to facilitate the hydrolysis step. masterorganicchemistry.com The yield of 1-naphthaldehyde from 1-chloromethylnaphthalene is reported to be in the range of 75-82%. masterorganicchemistry.com A similar outcome would be expected for the conversion of the chloromethyl group in this compound.
Table 2: Typical Conditions for Sommelet Reaction of 1-Chloromethylnaphthalene
| Reactant | Reagents | Solvent | Reaction Time | Product | Yield | Reference |
|---|
Reduction Pathways to Methylated Naphthalenes
The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. The potential sites for reduction are the chloromethyl group, the aryl chloride, and the naphthalene ring.
The chloromethyl group can be reduced to a methyl group (hydrogenolysis). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce alkyl halides to the corresponding alkanes. masterorganicchemistry.com This would convert the chloromethyl group into a methyl group, yielding 1-chloro-2-methylnaphthalene (B3054162).
The aryl chloride at the 1-position is generally more resistant to reduction than the benzylic chloride. However, it can be reduced under certain conditions. For example, LiAlH₄ can reduce aryl halides, and catalytic hydrogenation with a palladium catalyst can also cleave carbon-halogen bonds. masterorganicchemistry.comdoubtnut.com
The naphthalene ring itself can be hydrogenated to form tetralin or decalin derivatives. This typically requires catalytic hydrogenation under more forcing conditions, using catalysts like palladium on alumina (B75360) (Pd/Al₂O₃) or nickel-molybdenum (B8610338) (NiMo) at elevated temperature and pressure. nih.gov The hydrogenation of naphthalene to decalin proceeds through the intermediate tetralin. nih.gov
Therefore, the reduction of this compound could yield a variety of products:
Selective reduction of the chloromethyl group: leading to 1-chloro-2-methylnaphthalene.
Reduction of both chloro substituents: leading to 2-methylnaphthalene.
Reduction of the chloro substituents and the aromatic ring: leading to 2-methyltetralin (B13969405) or 2-methyldecalin.
The specific outcome would be determined by the choice of catalyst and reaction parameters.
Oxidation Reactions of Related Arylpalladium Complexes
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound can serve as a substrate in such transformations. rsc.org The reactivity can involve either the aryl chloride or the chloromethyl group, often proceeding through the formation of an arylpalladium intermediate.
The oxidative addition of a palladium(0) complex to the C-Cl bond of the naphthalene ring is a key step in many cross-coupling reactions. rsc.orgwikipedia.org Once formed, this arylpalladium(II) complex can undergo various subsequent reactions.
Interestingly, palladium catalysis can also activate the chloromethyl group, leading to the formation of η³-allyl palladium intermediates. This can result in nucleophilic dearomatization of the naphthalene ring. In these reactions, a nucleophile attacks the C4 position of the naphthalene ring rather than the benzylic carbon. The regioselectivity of these reactions can often be controlled by the choice of ligand on the palladium catalyst. chemicalbook.com For example, the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with arylacetonitriles can yield either para- or ortho-acylated products depending on the steric bulk of the phosphine ligand used. chemicalbook.com
While these reactions are described for 1-chloromethylnaphthalene, the principles apply to this compound, where the C-Cl bond at the 1-position provides a handle for initial oxidative addition to form an arylpalladium species, which could then undergo further transformations. The field of palladium(II)-catalyzed oxidation chemistry is continually evolving, offering new potential pathways for the functionalization of such molecules.
Photochemical and Thermal Dissociation Mechanisms
The dissociation of this compound can be induced by photochemical or thermal means. The photochemical behavior is primarily dictated by the dissociation of the C-Cl bond in the chloromethyl group.
Studies on 1-(chloromethyl)naphthalene (B51744) have shown that it undergoes efficient photoinduced homolytic dissociation of the C-Cl bond upon UV irradiation. This process generates a (1-naphthyl)methyl radical and a chlorine atom. The energy required for this bond cleavage is relatively low due to the resonance stabilization of the resulting naphthylmethyl radical. The reaction can proceed from both the excited singlet (S₁) and triplet (T₁) states of the molecule. Excitation to higher excited states (like S₂) can also lead to very efficient dissociation. In the presence of oxygen, the resulting radical can react to form naphthaldehyde.
Table 3: Quantum Yields of Disappearance for Aerated solution of 1-(chloromethyl)naphthalene in n-heptane
| Wavelength (nm) | Quantum Yield | Reference |
|---|---|---|
| 280 | 0.28 | |
| 290 | 0.28 | |
| 300 | 0.26 | |
| 310 | 0.20 |
Thermally, this compound is expected to be relatively stable at moderate temperatures. However, at elevated temperatures, thermal decomposition can occur, leading to the release of irritating gases and vapors, such as hydrogen chloride gas.
Application as Polymerization Initiators
Atom Transfer Radical Polymerization (ATRP) Initiation
The chloromethyl group of this compound makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
The initiation step in ATRP involves the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal complex, typically a copper(I) halide complexed with a ligand. doubtnut.com In the case of this compound, the copper(I) complex would abstract the chlorine atom from the chloromethyl group. This generates a (1-chloro-naphthalen-2-yl)methyl radical, which then initiates the polymerization of a monomer like styrene (B11656), and a copper(II) species.
This process is reversible, with the copper(II) complex able to deactivate the growing polymer chain by donating the chlorine atom back. This reversible termination establishes a dynamic equilibrium that keeps the concentration of active propagating radicals low, thus minimizing irreversible termination reactions and allowing for controlled polymer growth. doubtnut.com
Research has demonstrated that 1-(chloromethyl)naphthalene (1-CMN) is an effective initiator for the ATRP of styrene in the presence of a CuCl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalytic system. doubtnut.com The resulting polystyrene chains were found to have molecular weights that increased linearly with monomer conversion and possessed narrow polydispersity indices (1.17-1.30), which is characteristic of a well-controlled polymerization. doubtnut.com The use of this initiator also results in the incorporation of a naphthalene moiety at the end of the polymer chain, which can impart specific properties, such as fluorescence. doubtnut.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Molecular and Electronic Structure
Quantum chemical studies would be instrumental in elucidating the intrinsic properties of 1-chloro-2-(chloromethyl)naphthalene. These investigations typically involve the use of sophisticated software to solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic landscape.
Optimized Molecular Geometry and Conformational Analysis
A computational study would begin by determining the most stable three-dimensional arrangement of the atoms in this compound. This involves optimizing the molecular geometry to find the lowest energy conformation. Key parameters that would be determined include:
Bond Lengths: The distances between the constituent atoms (e.g., C-C, C-H, C-Cl).
Bond Angles: The angles formed between adjacent bonds.
Dihedral Angles: The rotational angles between planes of atoms, which would be particularly important for the chloromethyl group relative to the naphthalene (B1677914) ring.
Conformational analysis would explore different spatial orientations of the chloromethyl group to identify the most energetically favorable rotamers and the energy barriers between them.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.
HOMO: Represents the ability to donate an electron.
LUMO: Represents the ability to accept an electron.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive.
Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Charge Distribution and Atomic Charge Calculations
Understanding how electron density is distributed across the molecule is fundamental. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. This information would highlight the electrophilic and nucleophilic centers within the molecule, providing further insight into its reactivity.
Spectroscopic Parameter Computations
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
UV-Vis Spectroscopy: Calculations would predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's color and how it interacts with light.
Infrared (IR) and Raman Spectroscopy: Theoretical vibrational analysis would yield the frequencies and intensities of the vibrational modes of the molecule. This theoretical spectrum can be a powerful tool for identifying the compound and understanding its structural features.
Analysis of Non-Linear Optical Properties
Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics.
Polarizability (α): A measure of how easily the electron cloud of the molecule can be distorted by an external electric field.
Hyperpolarizability (β): The first hyperpolarizability is a measure of the second-order NLO response of the molecule. A high value suggests potential for applications in technologies like frequency doubling of light.
Mechanistic Studies of Reaction Pathways
Theoretical chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathway and the activation energy required for the reaction to occur. This would be invaluable for understanding its synthesis and degradation pathways.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
No specific DFT calculations detailing the reaction mechanisms of this compound have been identified in the searched literature. Such studies would typically involve mapping the potential energy surface for reactions such as nucleophilic substitution at the chloromethyl group or electrophilic addition to the naphthalene ring, providing insights into the step-by-step process of bond breaking and formation.
Characterization of Transition States and Intermediates
Information regarding the computational characterization of transition states and intermediates specifically for reactions involving this compound is not available. This type of analysis is crucial for understanding reaction kinetics and mechanisms, as it involves identifying the high-energy transition state structures and any transient intermediate species formed during a chemical transformation.
Elucidation of Regioselectivity and Stereoselectivity Origins
There are no dedicated computational studies that elucidate the origins of regioselectivity and stereoselectivity in reactions of this compound. For a molecule with this substitution pattern, such studies would be valuable for predicting the outcome of, for example, further substitution on the aromatic ring or stereoselective reactions at the benzylic position. While general principles of electrophilic aromatic substitution on naphthalenes are well-understood, specific computational data for this compound is absent. youtube.com
Ligand Effects on Reaction Energetics and Pathways
While the influence of ligands on the energetics and pathways of reactions involving other naphthalene derivatives has been a subject of computational investigation, particularly in the context of palladium-catalyzed cross-coupling reactions, no such studies have been found for this compound. rsc.orgacs.orgnih.gov Research in this area would involve modeling the interaction of the substituted naphthalene with a metal catalyst and various ligands to understand how the ligand's electronic and steric properties can control the reaction's outcome.
Synthetic Utility and Applications in Advanced Organic Synthesis
Precursors for Complex Naphthalene-Based Structures
1-Chloro-2-(chloromethyl)naphthalene, with its bifunctional nature, is logically positioned as a building block for more complex naphthalene-based molecules. The presence of the chloromethyl group allows for nucleophilic substitution reactions to introduce a variety of functional groups, while the chloro substituent on the aromatic ring can participate in cross-coupling reactions or other aromatic substitutions. While it is sold as a chemical intermediate for creating more complex structures, specific examples of intricate naphthalene-based frameworks synthesized directly from this compound are not extensively detailed in readily available scientific literature. Its structural characteristics, however, make it suitable for modifications that could lead to novel compounds. evitachem.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 67197-78-8 |
| Molecular Formula | C₁₁H₈Cl₂ |
| Molecular Weight | 211.09 g/mol |
| Appearance | Ask |
| Purity | 85.0-99.8% |
| Application | Intermediates |
Data sourced from chemical supplier information. lookchem.com
Role in the Synthesis of Pharmaceutical Intermediates
This compound is identified as an intermediate in the synthesis of various pharmaceuticals. evitachem.comlookchem.com The naphthalene (B1677914) core is a feature in a number of pharmacologically active molecules, and this compound provides a route to introduce this moiety. Research has indicated that some derivatives of this compound have been assessed for their antifungal properties, suggesting a potential application in medicinal chemistry for the development of new antifungal agents. evitachem.com However, specific pharmaceutical compounds that use this compound as a direct precursor are not widely reported in public literature.
Contributions to Dye and Pigment Chemistry
While its isomer, 1-(chloromethyl)naphthalene (B51744), is noted as a key material for synthesizing dye pigments, there is currently no specific information available in the public domain that documents the direct contribution or use of this compound in the field of dye and pigment chemistry.
Intermediate in Agrochemical Development
The compound is cited as an intermediate for the synthesis of agrochemicals. evitachem.com The introduction of the 1-chloro-2-methylnaphthalene (B3054162) group can be a step in the construction of more complex molecules with potential pesticidal or herbicidal activity. As with its pharmaceutical applications, the specific agrochemical products derived from this compound are not explicitly detailed in available sources. Agrochemical intermediates like this are crucial for developing new crop protection solutions. vandemark.com
Catalytic Roles in Organic Transformations
While not a catalyst in the traditional sense, this compound has been identified for its role as an accelerator or synergistic agent in specific organic transformations. In the field of polymer chemistry, it is used to accelerate the hardening of photopolymerizable compositions. google.comgoogle.com This application is particularly relevant for surface coatings and finishes. google.com The compound helps to overcome the inhibiting effect of atmospheric oxygen on the photopolymerization process. google.com
Table 2: Application of this compound in Polymerization
| Application Area | Role | Mechanism | Reference |
|---|
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The current synthesis of chlorinated and methylated naphthalenes often relies on traditional methods that may involve harsh reagents and produce significant waste. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic pathways to 1-Chloro-2-(chloromethyl)naphthalene and its isomers.
Key Research Areas:
Direct C-H Functionalization: A primary focus should be on the direct and selective C-H functionalization of naphthalene (B1677914). nih.govthieme-connect.comanr.fr This approach minimizes the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation. anr.fr Catalytic systems, potentially based on transition metals, could be designed to achieve regioselective chloromethylation of the naphthalene core. researchgate.netresearchgate.net
Green Chemistry Approaches: The principles of green chemistry should guide the development of new synthetic routes. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry). nih.govmdpi.com For instance, exploring alternatives to traditional chlorinating agents and hazardous solvents is crucial. nih.gov
Catalyst Innovation: Research into novel catalysts that can facilitate the chloromethylation process with high selectivity and yield is paramount. This could involve the design of shape-selective zeolites or metal-organic frameworks (MOFs) that can control the position of functionalization on the naphthalene ring. researchgate.net
Exploration of Undiscovered Reactivity Modes
The two adjacent chloromethyl groups on the naphthalene ring of this compound offer a unique platform for exploring novel chemical reactions and constructing complex molecular architectures.
Potential Reaction Pathways:
Intramolecular Cyclization: The proximity of the two reactive sites could be exploited to synthesize novel fused-ring systems through intramolecular cyclization reactions. This could lead to the formation of unique polycyclic aromatic hydrocarbons with interesting photophysical or biological properties.
Polymerization: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. ontosight.ai Research could focus on different polymerization techniques, such as condensation polymerization or atom transfer radical polymerization (ATRP), to create materials with tailored properties. chemicalbook.com
Dearomatization Reactions: Palladium-catalyzed dearomatization reactions of chloromethylnaphthalenes have been shown to be feasible. xmu.edu.cnacs.org Exploring these reactions with this compound could lead to the synthesis of non-aromatic, three-dimensional structures with potential applications in medicinal chemistry and materials science.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. nih.gov
Modeling Applications:
Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the mechanisms of known and potential reactions of this compound. xmu.edu.cnacs.orgrsc.org This includes determining transition state energies and identifying key intermediates, which is crucial for optimizing reaction conditions and predicting product distributions. xmu.edu.cn
Predicting Spectroscopic and Electronic Properties: Computational models can predict various properties of the molecule and its derivatives, such as NMR spectra, electronic absorption and emission spectra, and redox potentials. researchgate.netnih.gov This information is invaluable for characterizing new compounds and understanding their potential applications in areas like organic electronics.
Structure-Reactivity Correlations: By systematically studying a range of substituted derivatives of this compound, computational models can establish clear structure-reactivity relationships. This knowledge will enable the rational design of new molecules with desired properties.
Integration into Supramolecular and Material Science Applications
The naphthalene unit is a well-established building block in supramolecular chemistry and materials science due to its planar structure and ability to engage in π-π stacking interactions. bohrium.comresearchgate.netrsc.org The additional reactive handles of this compound open up new avenues for creating advanced materials.
Future Material Design:
Naphthalene-Based Host-Guest Systems: The compound can be functionalized to create macrocyclic hosts capable of recognizing and binding specific guest molecules. researchgate.net These systems have potential applications in sensing, catalysis, and drug delivery.
Functional Polymers and Materials: Incorporation of this compound into polymers or organic frameworks can lead to materials with enhanced thermal stability, conductivity, or photoluminescence. ontosight.airsc.org Its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. acs.org
Self-Assembled Nanostructures: The interplay of π-π stacking and other non-covalent interactions can be harnessed to direct the self-assembly of this compound derivatives into well-defined nanostructures, such as nanowires or sheets, with unique electronic and optical properties. bohrium.comrsc.org
Design of New Catalytic Systems for Selective Functionalization
The development of new catalytic systems is essential for unlocking the full synthetic potential of this compound and for achieving high selectivity in its transformations.
Catalyst Development Strategies:
Ligand-Controlled Regioselectivity: As demonstrated for other naphthalene derivatives, the choice of ligand in a metal-catalyzed reaction can control the regioselectivity of the functionalization. chemicalbook.com Research should focus on designing ligands that can direct reactions to specific positions on the naphthalene core or selectively activate one of the two chloromethyl groups.
Palladium and Copper Catalysis: Palladium and copper-based catalysts have shown great promise in the functionalization of naphthalenes. nih.govacs.org Future work could explore the use of these and other transition metals to catalyze a wider range of transformations of this compound, including cross-coupling reactions and aminations. nih.gov
Directed C-H Activation: Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the naphthalene ring in the presence of the chloromethyl groups is a significant but highly rewarding challenge. nih.govresearchgate.netexlibrisgroup.com This would provide a powerful tool for the late-stage functionalization of complex molecules.
Q & A
Q. What are the recommended synthetic routes for 1-chloro-2-(chloromethyl)naphthalene, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via chloromethylation of naphthalene derivatives. Friedel-Crafts alkylation using paraformaldehyde (CH₂O) and HCl under mild conditions (60–65°C) is a common approach . Optimization of stoichiometry, temperature, and catalyst (e.g., AlCl₃) is critical to minimize polyalkylation byproducts. Reaction progress should be monitored using GC-MS or HPLC to quantify intermediates and final product purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: FT-IR and FT-Raman spectroscopy are standard for structural elucidation. Key spectral peaks include:
Q. How are acute toxicity thresholds determined for this compound in animal models?
Methodological Answer: Acute oral and dermal toxicity studies follow OECD Guidelines 423 (Acute Toxic Class Method) and 402 (Acute Dermal Toxicity). Dose-response curves are generated using Sprague-Dawley rats, with endpoints including LD₅₀, histopathology (e.g., hepatic necrosis), and hematological markers (e.g., leukocyte counts) . Studies must report randomization of doses and allocation concealment to mitigate bias .
Advanced Research Questions
Q. How can conflicting toxicity data between in vitro and in vivo studies be resolved?
Methodological Answer: Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in hepatic microsomes vs. whole organisms). A tiered approach is recommended:
Q. What experimental designs are optimal for assessing environmental degradation of this compound?
Methodological Answer: Aerobic and anaerobic biodegradation studies should use ISO 14593 (Ready Biodegradability) protocols. Key parameters:
Q. How can biomonitoring studies detect occupational exposure to this compound?
Methodological Answer: Urinary metabolites (e.g., 1-naphthol conjugates) are quantified via LC-MS/MS. Sampling should occur pre-shift, post-shift, and at 24-hour intervals to assess clearance kinetics. Confounding factors (e.g., smoking, dietary naphthalene intake) require multivariate regression analysis .
Data Contradiction and Risk of Bias Analysis
Q. How should researchers address inconsistencies in reported hepatotoxicity across species?
Methodological Answer: Apply the ATSDR Risk of Bias (RoB) questionnaire (Table C-7):
Computational and Mechanistic Studies
Q. What computational models predict the genotoxic potential of this compound?
Methodological Answer: Use QSAR models (e.g., OECD Toolbox) to predict DNA adduct formation. Molecular docking simulations (AutoDock Vina) can identify binding affinity to DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase). Validate predictions with in vitro micronucleus assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
